Sphenasin A

Description

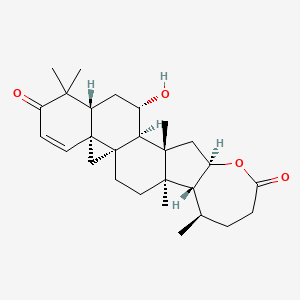

Sphenasin A (C₂₇H₃₈O₄) is a norcycloartane-type triterpenoid isolated from Schisandra sphenanthera, a plant widely studied for its bioactive phytochemicals . Structurally, it belongs to the category of modified cycloartane triterpenoids characterized by a lactone ring formed through the loss of specific carbon atoms in the C-17 side chain. This compound is part of a broader family of triterpenoids derived from Schisandraceae plants, which are renowned for their anti-inflammatory, antiviral, and hepatoprotective properties .

Properties

Molecular Formula |

C27H38O4 |

|---|---|

Molecular Weight |

426.6 g/mol |

IUPAC Name |

(1S,4R,5R,6R,11R,13S,14S,15S,17R,22S)-15-hydroxy-4,6,13,18,18-pentamethyl-10-oxahexacyclo[12.9.0.01,22.04,13.05,11.017,22]tricos-20-ene-9,19-dione |

InChI |

InChI=1S/C27H38O4/c1-15-6-7-20(30)31-17-13-25(5)22-16(28)12-18-23(2,3)19(29)8-9-26(18)14-27(22,26)11-10-24(25,4)21(15)17/h8-9,15-18,21-22,28H,6-7,10-14H2,1-5H3/t15-,16+,17-,18+,21+,22+,24-,25+,26-,27+/m1/s1 |

InChI Key |

JTYFNPPXDSFFCZ-CBGIEGCTSA-N |

Isomeric SMILES |

C[C@@H]1CCC(=O)O[C@H]2[C@H]1[C@]3(CC[C@@]45C[C@@]46C=CC(=O)C([C@@H]6C[C@@H]([C@H]5[C@@]3(C2)C)O)(C)C)C |

Canonical SMILES |

CC1CCC(=O)OC2C1C3(CCC45CC46C=CC(=O)C(C6CC(C5C3(C2)C)O)(C)C)C |

Synonyms |

sphenasin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sphenasin A shares structural and functional similarities with other norcycloartane triterpenoids, particularly those isolated from Schisandraceae species. Below is a detailed comparison:

Structural Features and Molecular Formulas

Key Observations :

- Functional Groups : this compound lacks the methyl group seen in Sphenelactone A but shares lactone-ring complexity with Lancifodilactone H and Schisanterpene B .

- Molecular Weight : this compound (MW: 434.6 g/mol) is lighter than Lancifodilactone H (MW: 468.6 g/mol) due to fewer oxygen atoms and hydrogen substituents .

- Bioactivity: Unlike Micranoic Acid B (anti-HIV) and Schisanterpene B (antioxidant), this compound’s pharmacological profile remains less characterized, highlighting a research gap .

Functional and Pharmacological Divergences

- Anti-HIV Activity: Micranoic Acid B demonstrates notable inhibition of HIV replication, attributed to its carboxyl group at C-3/C-4, a feature absent in this compound .

- Cytotoxicity : Lancifodilactone H’s additional hydroxyl group may enhance its interaction with cellular targets, whereas this compound’s simpler structure may limit its potency .

Q & A

Q. How is Sphenasin A structurally characterized, and what analytical techniques are essential for validating its molecular identity?

Structural characterization of this compound requires a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating its atomic arrangement, while X-ray crystallography provides definitive proof of stereochemistry. For novel compounds, ensure purity via High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Detailed experimental protocols, including solvent systems and instrument parameters, must be documented to enable replication . Known compounds should reference prior literature, but novel structures require full spectral data in supplementary materials .

Q. What in vitro assays are commonly employed to evaluate this compound’s bioactivity, and how should controls be designed to minimize experimental bias?

Standard assays include enzyme inhibition studies (e.g., fluorescence-based kinetic assays) and cell viability assays (e.g., MTT or ATP luminescence). Use triplicate technical replicates and include positive/negative controls (e.g., known inhibitors or vehicle-only treatments). Blind experimental setups and randomized plate layouts reduce bias. Validate results with orthogonal assays (e.g., Western blotting for protein expression changes). Report statistical methods (e.g., ANOVA with post-hoc tests) and effect sizes .

Q. How should researchers design dose-response experiments to assess this compound’s efficacy and toxicity?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include a vehicle control and a reference compound with known activity. For toxicity, combine short-term (24–72 hr) cytotoxicity assays with long-term organoid or 3D cell culture models. Ensure consistency in cell passage numbers and culture conditions. Data should be plotted with nonlinear regression curves, and outliers must be justified .

Q. What criteria determine whether this compound’s pharmacokinetic properties warrant further in vivo investigation?

Prioritize compounds with >50% plasma stability in vitro, moderate LogP values (1–5), and low cytochrome P450 inhibition. Use Caco-2 cell monolayers to predict intestinal absorption and hepatic microsomes for metabolic stability. If bioavailability is <20% in rodent models, consider prodrug modifications or nanoparticle delivery systems .

Q. How can researchers ensure reproducibility when isolating this compound from natural sources?

Document the geographic origin, harvest season, and storage conditions of source material. Use standardized extraction protocols (e.g., Soxhlet or maceration with specified solvents). Validate batch-to-batch consistency via HPLC fingerprinting. Include a voucher specimen deposited in a recognized herbarium or culture collection .

Advanced Research Questions

Q. How can contradictions in this compound’s reported pharmacological data across studies be systematically resolved?

Conduct a meta-analysis to identify variables such as cell line heterogeneity, assay conditions, or compound purity. Perform sensitivity analyses to test if conflicting results arise from methodological differences (e.g., serum concentration in cell media). Replicate key experiments under harmonized protocols and publish negative findings to reduce publication bias .

Q. What strategies optimize the synthetic yield of this compound while minimizing side products?

Use Design of Experiments (DoE) to test variables like catalyst loading, temperature, and reaction time. Monitor intermediates via thin-layer chromatography (TLC) or inline IR spectroscopy. Computational tools (e.g., DFT calculations) can predict reactive intermediates. Purify via flash chromatography with gradient elution and characterize side products using LC-MS .

Q. How should researchers design a mechanistic study to elucidate this compound’s target engagement in complex biological systems?

Combine affinity-based proteomics (e.g., pull-down assays with this compound-conjugated beads) and transcriptomic profiling (RNA-seq). Validate targets using CRISPR knockout or siRNA silencing. Employ biophysical methods like Surface Plasmon Resonance (SPR) to measure binding kinetics. Use isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What computational approaches are most robust for predicting this compound’s off-target effects and polypharmacology?

Use molecular docking against databases like ChEMBL or PubChem to identify potential off-targets. Validate predictions with machine learning models trained on known ligand-target interactions. Apply molecular dynamics simulations to assess binding stability. Cross-reference results with phenotypic screening data to prioritize high-risk targets .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in preclinical models?

Evaluate pharmacokinetic/pharmacodynamic (PK/PD) relationships using serial blood sampling and tissue distribution studies. Adjust dosing regimens to maintain plasma concentrations above the in vitro IC50. Consider species-specific metabolic differences (e.g., murine vs. human liver enzymes) and use humanized models where applicable. Integrate biomarker analyses to confirm target modulation in vivo .

Methodological Guidelines from Evidence

- Data Presentation : Include raw data in appendices and processed data in the main text. Use tables for comparative analyses (e.g., IC50 values across assays) and figures for mechanistic schematics .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., ChemSpider) and sharing code for computational analyses .

- Literature Review : Use tools like SciFinder or Reaxys to ensure comprehensive coverage of prior work. Cite primary sources for compound identification and assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.